molecular formula C21H20FN3O4S3 B2587064 N-[3-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide CAS No. 851783-20-5

N-[3-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide

Cat. No.: B2587064
CAS No.: 851783-20-5
M. Wt: 493.59
InChI Key: KAOAXFYRSNWRTB-UHFFFAOYSA-N
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Description

The compound N-[3-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide features a dihydropyrazole core substituted with a 4-fluorophenylsulfonyl group at position 2 and a thiophen-2-yl group at position 2. The phenyl ring at position 5 of the dihydropyrazole is further functionalized with an ethanesulfonamide moiety. This structure combines sulfonyl, fluorinated aromatic, and heterocyclic motifs, which are common in pharmacologically active compounds due to their electronic and steric properties .

Properties

IUPAC Name

N-[3-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4S3/c1-2-31(26,27)24-17-6-3-5-15(13-17)19-14-20(21-7-4-12-30-21)25(23-19)32(28,29)18-10-8-16(22)9-11-18/h3-13,20,24H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOAXFYRSNWRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C21H20FN3O4S
  • Molecular Weight : 433.52 g/mol
  • SMILES Notation : NC@@H

Structural Analysis

The structure consists of a thiophene ring, a fluorinated phenyl group, and a pyrazole moiety, which are pivotal in its interaction with biological targets. The sulfonamide group enhances its solubility and bioavailability.

This compound primarily acts as an inhibitor of bromodomain and extraterminal (BET) proteins, particularly BRD4. BET inhibitors modulate gene expression by disrupting the interaction between acetylated histones and bromodomains, which is crucial for the transcriptional regulation of various oncogenes.

In Vitro Studies

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : MV4;11 (acute myeloid leukemia), HCT116 (colon cancer), and MDA-MB-231 (breast cancer).
  • IC50 Values : The compound demonstrated IC50 values in the low micromolar range across these cell lines, indicating potent anti-proliferative effects .

In Vivo Studies

In animal models, the compound has shown promising results:

  • Xenograft Models : In vivo studies using xenograft models of breast and colon cancer revealed that treatment with this compound significantly reduced tumor growth compared to control groups.
  • Mechanistic Insights : The reduction in tumor size correlated with decreased levels of MYC and other oncogenic transcription factors .

Case Study 1: Acute Myeloid Leukemia

A recent study explored the effects of this compound on MV4;11 cells. The findings indicated:

  • Apoptosis Induction : The compound induced apoptosis through activation of caspase pathways.
  • Cell Cycle Arrest : It caused G1 phase cell cycle arrest, leading to reduced proliferation rates .

Case Study 2: Breast Cancer

In another study focusing on MDA-MB-231 cells:

  • Tumor Suppression : Treatment with the compound resulted in a significant decrease in tumor volume in xenograft models.
  • Mechanistic Pathway : The study highlighted the inhibition of NF-kB signaling as a key mechanism behind its anti-cancer effects .

Scientific Research Applications

Inhibition of Bromodomain-Containing Proteins

N-[3-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide has been identified as a potential inhibitor of bromodomain-containing proteins, particularly BRD4. Bromodomain proteins play critical roles in regulating gene expression and are implicated in various diseases, including cancer and inflammation.

Case Studies and Findings

  • Cancer Treatment : Research indicates that BRD4 inhibitors can suppress the growth of tumors by interfering with transcriptional regulation associated with oncogenes. In vitro studies have shown that compounds similar to this compound exhibit potent anti-cancer activity by inducing apoptosis in cancer cells .
  • Inflammation : Another study demonstrated that targeting BRD4 can mitigate inflammatory responses in models of lung fibrosis, suggesting that this compound could be useful in treating inflammatory diseases .

Drug Development

The compound is part of ongoing drug discovery efforts aimed at developing novel therapeutic agents for various conditions. Its unique structure allows for modifications that can enhance potency and selectivity against specific targets.

Research Insights

Recent advancements in structure-activity relationship (SAR) studies have focused on optimizing the pharmacokinetic properties of bromodomain inhibitors. The incorporation of the thiophene and pyrazole moieties in the structure of this compound has been linked to improved binding affinity and reduced side effects compared to earlier compounds .

Potential in Treating CNS Disorders

Emerging evidence suggests that bromodomain inhibitors may also have therapeutic potential for central nervous system (CNS) disorders. By modulating gene expression involved in neuroinflammation and neurodegeneration, compounds like this compound could offer new avenues for treating conditions such as Alzheimer's disease and multiple sclerosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: N-[3-[3-(2-Methylphenyl)-2-(2-Methylpropanoyl)-3,4-Dihydropyrazol-5-yl]phenyl]methanesulfonamide (851719-26-1)

This compound shares the dihydropyrazole-phenyl-sulfonamide scaffold but differs in substituents:

  • Dihydropyrazole substituents: Position 2: Isobutyryl (2-methylpropanoyl) group instead of 4-fluorophenylsulfonyl. Position 3: 2-Methylphenyl instead of thiophen-2-yl.
  • Sulfonamide group : Methanesulfonamide (shorter alkyl chain) vs. ethanesulfonamide in the target compound.
Table 1: Substituent Comparison
Feature Target Compound 851719-26-1
Dihydropyrazole Position 2 4-Fluorophenylsulfonyl Isobutyryl
Dihydropyrazole Position 3 Thiophen-2-yl 2-Methylphenyl
Sulfonamide Group Ethanesulfonamide (C2H5SO2NH-) Methanesulfonamide (CH3SO2NH-)

The thiophene moiety in the target compound may improve π-π stacking interactions compared to the 2-methylphenyl group .

Sulfonyl-Containing Triazole Derivatives (Compounds 7–9 from )

Compounds 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br) share sulfonyl and fluorinated aromatic features with the target compound but differ in core heterocycle (1,2,4-triazole vs. dihydropyrazole):

  • Sulfonyl linkage : Both classes use sulfonyl groups to modulate electronic properties and solubility.
  • Fluorinated substituents : The 2,4-difluorophenyl group in triazoles vs. 4-fluorophenyl in the target compound. Fluorine enhances metabolic stability and binding affinity in both cases.
  • Tautomerism : Triazole-thione tautomerism is observed in compounds 7–9, which may influence reactivity and biological activity. The dihydropyrazole core of the target compound lacks this tautomeric behavior .

Electronic and Physicochemical Properties

  • Electron-withdrawing effects : The 4-fluorophenylsulfonyl group in the target compound enhances electrophilicity compared to the isobutyryl group in 851719-26-1.
  • Solubility : Ethanesulfonamide may improve aqueous solubility over methanesulfonamide due to increased alkyl chain length.
  • 2-methylphenyl in 851719-26-1 or 2,4-difluorophenyl in triazoles .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis of this sulfonamide derivative likely involves multi-step reactions, including cyclocondensation, sulfonylation, and functional group coupling. A general approach involves:

  • Cyclocondensation : Reacting hydrazine derivatives with β-keto esters or thiophene-containing precursors to form the dihydropyrazole core.
  • Sulfonylation : Introducing the 4-fluorophenylsulfonyl and ethanesulfonamide groups via nucleophilic substitution or coupling reactions under anhydrous conditions.
  • Purification : Recrystallization using ethanol/water mixtures or chromatography (e.g., silica gel with chloroform/methanol gradients) to isolate the product. Key variables include temperature control (e.g., reflux in ethanol for cyclization) and stoichiometric ratios of sulfonylating agents. Yield optimization may require iterative adjustments to solvent polarity and reaction time .

Q. Which spectroscopic and crystallographic methods are most effective for structural validation?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the presence of the dihydropyrazole ring (e.g., characteristic proton splitting patterns at C3 and C4) and sulfonamide groups (singlets for SO2_2 adjacent protons).
  • X-ray Crystallography : Resolves spatial arrangements of the thiophen-2-yl and fluorophenyl groups, critical for understanding steric effects. For example, analog compounds with similar sulfonamide moieties show planar configurations in crystal lattices .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for sulfonyl and heterocyclic groups .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets (e.g., cyclooxygenase-2 or kinases)?

  • Target Selection : Prioritize proteins with sulfonamide-binding pockets (e.g., COX-2, carbonic anhydrases) based on structural analogs.
  • Docking Workflow : Use software like AutoDock Vina to simulate binding conformations. Key parameters include grid box sizing around the active site and Lamarckian genetic algorithms for pose optimization.
  • Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with known inhibitors. For instance, fluorophenyl-sulfonamide derivatives show enhanced hydrophobic interactions in COX-2 active sites .

Q. What experimental strategies resolve contradictions in solubility and stability data across different solvents?

  • Solubility Profiling : Use shake-flask methods with HPLC quantification in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol).
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring. For sulfonamides, acidic conditions often hydrolyze the sulfonyl group, requiring pH-adjusted formulations .
  • Statistical Analysis : Apply multivariate regression to identify solvent polarity and hydrogen-bonding capacity as key predictors of solubility discrepancies .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?

  • Modification Sites : Substitute the thiophen-2-yl group with bioisosteres (e.g., furan or pyridine) to enhance metabolic stability.
  • Pharmacokinetic Screening : Use in vitro assays (e.g., Caco-2 permeability, microsomal stability) to rank analogs. For example, ethanesulfonamide derivatives with halogenated aryl groups show increased plasma half-lives due to reduced CYP450 metabolism .

Data Contradiction Analysis

Q. Why do in vitro bioactivity results vary between enzyme inhibition assays and cell-based models?

  • Assay Interference : Sulfonamide compounds may chelate metal ions in cell media, altering enzyme kinetics. Include control experiments with EDTA to isolate false positives.
  • Membrane Permeability : Low logP values (<3) limit cellular uptake. Use parallel artificial membrane permeability assays (PAMPA) to correlate lipophilicity with activity .
  • Metabolic Activation : Prodrug strategies (e.g., esterification of sulfonamide groups) may improve intracellular availability in cell-based systems .

Methodological Framework

Q. What statistical models are suitable for analyzing dose-response data in preclinical studies?

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism.
  • Bootstrap Resampling : Estimate confidence intervals for IC50_{50} values, particularly for small sample sizes.
  • ANOVA with Tukey’s Post Hoc : Compare efficacy across analogs, adjusting for multiple comparisons .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Reactant of Route 2
N-[3-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide

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